molecular formula C15H13ClN2O5 B5550830 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

Cat. No. B5550830
M. Wt: 336.72 g/mol
InChI Key: JSLVMIMWXJUPNC-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. This compound is part of a broader class of benzamide derivatives known for their diverse chemical and pharmacological properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including this compound, often involves complex organic reactions. These processes typically include nitration, chlorination, and acylation reactions. Specific synthesis pathways can vary based on the desired substituents and functional groups (B. Palmer et al., 1995; Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core with various substituents that influence their chemical behavior. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used for structural elucidation (Dian He et al., 2014; V. G. Shtamburg et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives, including this compound, can undergo various chemical reactions, such as reduction, hydrolysis, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal in modifying the compound for specific applications or further chemical analysis (B. Palmer et al., 1995; Samridhi Thakral et al., 2020).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be analyzed using techniques like X-ray crystallography and spectroscopy (Dian He et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound are defined by its functional groups, such as the nitro group, which can undergo reduction, and the chloro group, which can participate in nucleophilic substitution reactions. These properties are crucial for its reactivity and potential biological activity (B. Palmer et al., 1995; Samridhi Thakral et al., 2020).

Future Directions

The future directions for research on a compound like 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the discovery of new applications for this compound in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLVMIMWXJUPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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